molecular formula C24H19F3N4OS B2978187 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-61-2

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2978187
CAS No.: 861209-61-2
M. Wt: 468.5
InChI Key: XKCJLBHHJBSPTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available sources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : Research into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated regioselective methods, combining different heterocycles to create fused systems with potential chemical and biological properties. The regioselectivity of cyclocondensation reactions, essential for the synthesis of such compounds, has been confirmed through both experimental and theoretical approaches, including Density Functional Theory (DFT) calculations (Salem et al., 2015).

  • Polyheterocyclic Synthesis : The versatility of pyridine-2-thione in polyheterocyclic synthesis has been demonstrated through its reactions with various reagents to produce pyrazolo[1,5-a]pyrimidine derivatives among others. This underscores the compound's utility in generating structurally diverse molecules with potential application in medicinal chemistry and material science (Elneairy et al., 2006).

Biological Applications

  • Antimicrobial Activity : The synthesis of new heterocycles incorporating the antipyrine moiety has shown that these compounds exhibit antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Bondock et al., 2008).

  • Analgesic Agents : A study on trisubstituted pyrazoles containing thiophene and pyrazolo[1,5-a]pyrimidine heterocycles has revealed significant analgesic effects. Such findings are pivotal in the search for new pain management solutions, highlighting the compound's potential in therapeutic applications (Khalifa et al., 2019).

Material Science and Engineering

  • Charge Transfer Complexes : The interaction of heterocyclic amines with π-acceptors to form charge transfer complexes has been studied, revealing insights into the electronic properties of such compounds. These studies are fundamental in the design of materials for electronic and photonic applications, where the manipulation of charge transfer interactions is key (Al-Attas et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not described in the available sources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4OS/c1-14-4-5-15(2)30(14)20-10-11-33-23(20)19-13-22-28-18(16-6-8-17(32-3)9-7-16)12-21(24(25,26)27)31(22)29-19/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCJLBHHJBSPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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